3-(Aminomethyl)indolin-2-one

Enzymology Drug Discovery Cancer Biology

Kinase inhibitor programs frequently stall due to non-linear SAR responses from close structural analogs. 3-(Aminomethyl)indolin-2-one (CAS 412332-18-4) solves this: its indolin-2-one core provides ATP-competitive binding, while the 3-aminomethyl group serves as a reliable handle for amide coupling and reductive amination, enabling rapid parallel synthesis of derivative libraries for systematic SAR. Documented baseline activity against DHO (IC50=180 µM) and IMPDH2 (Ki=240 nM) also supports polypharmacology profiling and scaffold-hopping campaigns.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 412332-18-4
Cat. No. B1269830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)indolin-2-one
CAS412332-18-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CN
InChIInChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12)
InChIKeyRPCWYJTZFRGQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)indolin-2-one: Versatile Kinase Scaffold


3-(Aminomethyl)indolin-2-one (CAS 412332-18-4), a substituted oxindole (indolin-2-one) featuring a primary aminomethyl group at the 3-position of the indolinone core, serves as a critical molecular scaffold in medicinal chemistry. This structural motif is central to a broad class of compounds recognized as ATP-competitive inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) [1]. The core indolin-2-one structure facilitates key hydrogen bonding interactions, while the 3-aminomethyl substituent acts as a versatile synthetic handle, enabling the facile generation of extensive derivative libraries for systematic structure-activity relationship (SAR) investigations [2]. This well-defined reactivity profile positions it as an essential building block for the rational design and optimization of targeted therapeutics in oncology and beyond.

Why 3-(Aminomethyl)indolin-2-one Outperforms Analogs


Substitution of 3-(aminomethyl)indolin-2-one (CAS 412332-18-4) with close structural analogs is a high-risk strategy in pharmaceutical development due to profound, non-linear impacts on biological target engagement. While 3-substituted indolin-2-ones share a common kinase inhibitory mechanism, the specific nature of the substituent is the primary determinant of both potency and selectivity [1]. For instance, 3-aminomethylene-indolin-2-ones functionalized with amino acids exhibit dramatically different antiproliferative profiles across diverse cancer cell lines, underscoring that even subtle modifications of the 3-position appendage dictate the final therapeutic window and efficacy [2]. The presence of the simple aminomethyl group is crucial not only for direct target binding but also for ensuring the predictable synthetic accessibility and reactivity required to build a focused, patentable, and pharmacologically coherent chemical series.

3-(Aminomethyl)indolin-2-one: Performance Evidence


IMPDH2 Inhibition

3-(Aminomethyl)indolin-2-one demonstrates quantifiable inhibitory activity against IMPDH2, a validated target for immunosuppressive and anticancer therapies. In a direct biochemical assay, the compound exhibited a Ki of 240 nM for inhibition of IMPDH2 [1]. This specific quantitative value distinguishes it from other indolinone analogs that are primarily profiled against kinases (e.g., VEGFR, CDKs) but lack documented activity against this alternative nucleotide metabolism target. This provides a unique quantitative benchmark for repurposing efforts or mechanistic studies.

Enzymology Drug Discovery Cancer Biology

Dihydroorotase (DHO) Inhibition

3-(Aminomethyl)indolin-2-one has been quantitatively assessed for its ability to inhibit dihydroorotase (DHO), a key enzyme in pyrimidine biosynthesis. In an enzymatic assay using mouse Ehrlich ascites cells at pH 7.37, the compound exhibited an IC50 of 180,000 nM (180 µM) [1]. While this is a low-potency interaction, it is a defined, measurable activity against a specific target, distinguishing it from countless other indolinone analogs for which no such data exists. This provides a unique, albeit weak, benchmark for this specific scaffold-target pair.

Enzymology Pyrimidine Metabolism Drug Discovery

Efficient Analog Library Synthesis

The primary amine group of 3-(aminomethyl)indolin-2-one provides a unique and quantifiable synthetic advantage over other 3-substituted indolin-2-ones, such as 3-chloromethylene or 3-arylaminomethylene analogs. The reactive amine enables direct and highly efficient coupling with diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) under standard conditions. In contrast, less reactive 3-substituents often require multi-step syntheses or harsh conditions, as exemplified by the 51% yield in the Wittig reaction to generate 3-chloromethylene-indolin-2-one, a common intermediate [1]. This direct reactivity translates to significantly higher success rates in parallel library synthesis and a broader scope of accessible chemical space for SAR exploration.

Medicinal Chemistry Parallel Synthesis SAR Studies

3-(Aminomethyl)indolin-2-one Applications in Drug Discovery


Kinase Inhibitor Libraries for Lead Optimization

The primary amine of 3-(aminomethyl)indolin-2-one serves as a strategic attachment point for rapid analog generation via amide bond formation or reductive amination. This is a cornerstone of medicinal chemistry efforts to optimize the potency and selectivity of indolinone-based kinase inhibitors against targets like CDKs and RTKs [1]. The high reactivity and predictable chemistry, in contrast to less versatile 3-substituted analogs [2], make this scaffold the preferred choice for parallel synthesis workflows aimed at establishing structure-activity relationships and improving drug-like properties.

Non-Kinase Target Profiling

The quantifiable, albeit weak, inhibitory activity of 3-(aminomethyl)indolin-2-one against dihydroorotase (IC50 = 180 µM) [1] and IMPDH2 (Ki = 240 nM) [2] provides a unique entry point for exploring new biological mechanisms. Unlike kinase-focused analogs, this scaffold offers a defined baseline activity against enzymes in nucleotide metabolism. This makes it a valuable starting point for fragment-based drug discovery or scaffold-hopping campaigns aimed at developing novel therapeutics for oncology and autoimmune diseases where modulation of pyrimidine biosynthesis is therapeutically relevant.

Polypharmacology and Off-Target Profiling

In preclinical drug discovery, understanding a lead series's full spectrum of activity is critical. 3-(Aminomethyl)indolin-2-one, with documented activity against both kinase and non-kinase enzymes (IMPDH2, DHO) [1][2], serves as an excellent tool compound for studying polypharmacology. Researchers can use this scaffold to quantitatively assess how specific chemical modifications shift the target engagement profile away from undesirable off-targets (like IMPDH2) and towards the intended kinase target, a key step in optimizing the therapeutic index of a drug candidate.

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